1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
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Description
1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14264148 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuran and imidazole, both of which have been extensively studied for their biological activities . .
Mode of Action
The mode of action of this compound is also not explicitly known. Given its structural similarity to benzofuran and imidazole derivatives, it may interact with its targets in a similar manner. For instance, many benzofuran derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Benzofuran and imidazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
For instance, the imidazole ring is known to enhance the lipophilicity of compounds, which could improve their absorption and distribution . The methoxy group in the benzofuran moiety could potentially influence the compound’s metabolism and excretion .
Result of Action
For instance, some benzofuran derivatives have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the imidazole ring is known to be sensitive to changes in pH, which could potentially influence the compound’s action .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-19-6-7-20(12)9-13-10-21(11-13)18(22)16-8-14-4-3-5-15(23-2)17(14)24-16/h3-8,13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCALDRAQKXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.